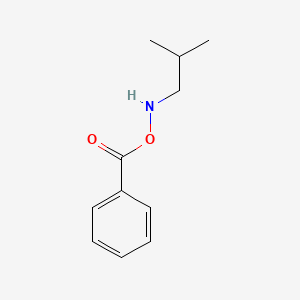

N-Isobutyl-O-benzoylhydroxylamine

Description

Historical Context and Evolution of Hydroxylamine-Based Compounds in Organic Chemistry

The journey into the world of hydroxylamine-based compounds began in 1865 when the German chemist Wilhelm Clemens Lossen first prepared hydroxylammonium chloride by reacting tin and hydrochloric acid in the presence of ethyl nitrate. wikipedia.org This discovery opened a new chapter in organic chemistry, introducing a versatile reagent and a building block for a wide range of nitrogen-containing molecules. Pure hydroxylamine (B1172632) was later isolated in 1891 by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer. wikipedia.org

Hydroxylamine and its derivatives, characterized by the presence of a nitrogen atom bonded to a hydroxyl group, quickly proved to be valuable in organic synthesis. Their ability to react with aldehydes and ketones to form oximes became a fundamental transformation. wikipedia.org Over the years, the scope of hydroxylamine chemistry expanded significantly, with researchers exploring its use as a reducing agent, an antioxidant for fatty acids, and even in the modification of DNA by biologists. wikipedia.org The development of synthetic methods to create substituted hydroxylamines, where hydrogen atoms on the nitrogen or oxygen are replaced by organic groups, further broadened their utility and paved the way for the creation of more complex and tailored molecules. acs.org

Initial Discovery and Early Academic Studies of N-Isobutyl-O-benzoylhydroxylamine

While the specific first synthesis of N-Isobutyl-O-benzoylhydroxylamine is not prominently documented in readily available historical literature, a significant milestone in the preparation of the broader class of N-monosubstituted O-benzoylhydroxylamines was achieved in the mid-20th century. In 1963, G. Zinner published a paper in the Archiv der Pharmazie detailing a general synthesis for these compounds. nih.gov This work provided a foundational methodology for accessing N-alkyl-O-benzoylhydroxylamines, a class to which N-Isobutyl-O-benzoylhydroxylamine belongs.

Early academic studies on specific N-alkyl-O-benzoylhydroxylamines are sparse. However, the general methods developed for their synthesis, such as the acylation of N-substituted hydroxylamines, laid the groundwork for their eventual investigation. The synthesis of related compounds, like N-tert-Butyl-O-benzoylhydroxylamine, has been documented, indicating an ongoing interest in this family of molecules for various synthetic applications. sigmaaldrich.com

Contemporary Significance and Emerging Research Domains for N-Isobutyl-O-benzoylhydroxylamine

In recent years, hydroxylamine derivatives, including N-alkyl-O-benzoylhydroxylamines, have experienced a resurgence in interest, driven by the development of novel synthetic methods and their application in cutting-edge research. A significant area of contemporary research is their use as precursors to nitrogen-centered radicals in visible-light photochemistry. nih.gov These reactions enable the formation of new carbon-nitrogen bonds under mild conditions, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Furthermore, O-benzoylhydroxylamines are now recognized as versatile reagents in transition metal-catalyzed reactions. vivekanandcollege.ac.in They can serve as electrophilic aminating agents, allowing for the direct introduction of nitrogen-containing functional groups into organic molecules. This has led to the development of new strategies for the synthesis of complex amines and N-heterocycles, which are common structural motifs in many natural products and medicinal agents. acs.org Recent studies have also explored the use of hydroxylamine derivatives in the synthesis of multifunctional compounds and for the functionalization of complex bioactive molecules like terpenoids and amino acids. chemrxiv.orgacs.org

Scope and Structure of Academic Inquiry into N-Isobutyl-O-benzoylhydroxylamine

The academic inquiry into N-Isobutyl-O-benzoylhydroxylamine and its analogs is primarily focused on their synthetic utility. Researchers are actively exploring new methods for their preparation and their application as building blocks in organic synthesis. Key areas of investigation include:

Development of Novel Synthetic Methods: The creation of more efficient and selective methods for the synthesis of N-alkyl-O-benzoylhydroxylamines remains an active area of research.

Application in C-N Bond Formation: A major focus is on the use of these compounds as aminating agents to form carbon-nitrogen bonds, a fundamental process in organic chemistry. vivekanandcollege.ac.in

Generation of Reactive Intermediates: Their role as precursors to nitrogen-centered radicals and other reactive intermediates is being extensively studied, particularly in the context of photoredox catalysis. nih.gov

Synthesis of Heterocyclic Compounds: The use of N-alkyl-O-benzoylhydroxylamines in the construction of nitrogen-containing heterocyclic rings is a significant and growing field of research. acs.org

The research in this area is characterized by a combination of synthetic organic chemistry, mechanistic studies, and the application of these compounds in the synthesis of complex target molecules.

Detailed Research Findings

The following table summarizes some of the key physical and chemical properties of N-Isobutyl-O-benzoylhydroxylamine reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | |

| Molecular Weight | 193.24 g/mol | |

| CAS Number | 92787-70-7 | |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 120-125 °C | |

| Boiling Point | 58-65 °C at 0.04 Torr | |

| Density | 1.038 g/cm³ (Predicted) | |

| pKa | 1.39 (Predicted) |

Structure

3D Structure

Properties

CAS No. |

92787-70-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2-methylpropylamino) benzoate |

InChI |

InChI=1S/C11H15NO2/c1-9(2)8-12-14-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |

InChI Key |

ADVFBBHNWFFFMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of N Isobutyl O Benzoylhydroxylamine

Nucleophilic and Electrophilic Reactivity Profiles of N-Isobutyl-O-benzoylhydroxylamine

The reactivity of N-Isobutyl-O-benzoylhydroxylamine is dictated by the interplay of its functional groups: the nucleophilic nitrogen atom, the electrophilic carbonyl carbon, and the labile N-O bond. This dual reactivity allows it to participate in a variety of chemical transformations.

Acylation and Alkylation Reactions

The nitrogen atom of N-Isobutyl-O-benzoylhydroxylamine, while attached to a sterically accessible isobutyl group, retains nucleophilic character and can undergo acylation and alkylation reactions.

Acylation: The nitrogen atom can be acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction would lead to the formation of N-acyl-N-isobutyl-O-benzoylhydroxylamine derivatives. The reaction conditions would likely involve a base to deprotonate the nitrogen, enhancing its nucleophilicity.

Alkylation: Alkylation at the nitrogen center is also a plausible transformation. The selectivity between N- and O-alkylation in hydroxylamine (B1172632) derivatives can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. nih.gov For instance, in related systems, the use of different bases and solvents has been shown to direct the reaction towards either N- or O-alkylation. nih.gov In the case of N-Isobutyl-O-benzoylhydroxylamine, alkylation would likely occur at the nitrogen atom upon treatment with an alkyl halide in the presence of a suitable base. Studies on related chiral hydroxylamines have demonstrated that deprotonation followed by the addition of an alkyl halide can lead to N-alkylation with high diastereoselectivity. st-andrews.ac.uk

| Reactant System | Alkylating/Acylating Agent | Product Type | Key Findings | Reference |

| N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine | O-protected glycolate (B3277807) derivatives + Alkyl halide | α-substituted derivatives | High diastereoselectivity achieved with KHMDS/18-crown-6. | st-andrews.ac.uk |

| 1,2,3,4-tetrahydrobenzo[c] rsc.orgorganic-chemistry.orgnaphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | O-alkylated product | Exclusive O-alkylation observed with various bases (NaH, CaH2, nBuLi, K2CO3). | nih.gov |

| N-benzoyl 5-(aminomethyl)tetrazole | Benzyl bromide | N-alkylated regioisomers | Reaction with K2CO3 as a base yielded two separable N-alkylated products. mdpi.com | mdpi.comresearchgate.net |

Condensation and Addition Reactions

N-Isobutyl-O-benzoylhydroxylamine can act as a precursor for reactive intermediates, such as imines, which readily undergo condensation and addition reactions. This strategy circumvents the challenges associated with the synthesis and storage of unstable imines. nih.gov

A general approach involves the base-mediated in-situ formation of an N-benzoyl imine from the corresponding N-functionalized hydroxylamine reagent. nih.gov This transient imine can then be trapped by a variety of nucleophiles. This methodology has been shown to be effective for C-C, C-N, C-O, and C-S bond construction, highlighting its versatility in synthesizing molecules like amino acid derivatives. nih.gov While N-trifluoroethyl hydroxylamine was a key substrate in one study, the principle is applicable to other N-alkyl derivatives. nih.gov

Furthermore, N-alkyl-N-chlorosulfonamides, which are electronically similar to O-benzoylhydroxylamines, have been shown to add to alkenes under copper(I) catalysis, proceeding via a radical pathway. researchgate.net This suggests that N-Isobutyl-O-benzoylhydroxylamine could potentially undergo similar addition reactions to unsaturated systems, either through polar or radical mechanisms depending on the reaction conditions.

Cyclization Reactions Involving N-Isobutyl-O-benzoylhydroxylamine as a Key Synthon

The unique structure of N-Isobutyl-O-benzoylhydroxylamine, particularly the weak N-O bond, makes it a valuable precursor for various cyclization reactions to form complex heterocyclic structures.

Formation of Heterocyclic Ring Systems

O-Benzoylhydroxylamines are widely used as aminating agents for the synthesis of N-heterocycles. nih.govnih.gov They can react with heterocyclic compounds to introduce an amino group, serving as a superior alternative to other N-amination methods. nih.gov

One powerful strategy involves the use of N-substituted hydroxylamines as synthons in cycloaddition reactions. For example, N-benzylhydroxylamine has been used as a "C1N1 synthon" in a [2+2+1] cyclization to construct 1,2,5-trisubstituted imidazoles. rsc.org In a similar vein, copper-catalyzed cycloaddition reactions between N-homoallylacetohydrazides and O-benzoylhydroxylamines have been developed to access tetrahydropyridazine skeletons. researchgate.net Another key transformation is the cyclization of amidoxime (B1450833) derivatives. Intermediates formed from the reaction of amidoximes with benzoyl chloride, known as N′-(benzoyloxy)benzenecarboximidamides, can undergo thermal cyclization to yield 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net These examples underscore the potential of N-Isobutyl-O-benzoylhydroxylamine to serve as a key building block in the synthesis of a diverse range of nitrogen-containing heterocycles.

| Precursor Type | Reaction Type | Resulting Heterocycle | Key Features | Reference |

| N-Benzylhydroxylamine | [2+2+1] Cyclization | 1,2,5-Trisubstituted Imidazole | Functions as a "C1N1 synthon". | rsc.org |

| O-Benzoylhydroxylamines | N-amination | N-amino-heterocycles | Efficient amination of various heterocyclic compounds. | nih.gov |

| N-Homoallylacetohydrazides + O-Benzoylhydroxylamines | Copper-catalyzed Cycloaddition | Tetrahydropyridazines | Provides access to tetrahydropyridazine skeletons. | researchgate.net |

| N′-(Benzoyloxy)benzenecarboximidamides | Thermal Cyclization | 3,5-Disubstituted 1,2,4-Oxadiazoles | Involves cyclization of an O-acylated amidoxime intermediate. | researchgate.net |

Intramolecular Rearrangements and Cycloadditions

Intramolecular rearrangements of hydroxylamine derivatives are powerful tools for stereocontrolled synthesis. The weak N-O bond is often key to these transformations.

Intramolecular Rearrangements: A notable example is the rsc.orgnih.gov sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines, which, upon treatment with n-butyllithium, rearrange to N-allyl-N-benzylhydroxylamines in high yield. psu.edu This process is analogous to the rsc.orgnih.gov Wittig rearrangement and proceeds intramolecularly. psu.edu Similarly, nih.govnih.gov-sigmatropic rearrangements involving N-O bond cleavage are valuable for synthesizing heterocycles. nih.gov N-Arylated O-cyclopropyl hydroxamates, for instance, undergo a one-pot nih.govnih.gov-rearrangement/cyclization cascade to produce substituted tetrahydroquinolines. nih.gov These precedents suggest that a suitably substituted N-Isobutyl-O-benzoylhydroxylamine could be designed to undergo similar synthetically useful rearrangements.

Cycloadditions: O-Benzoylhydroxylamines can participate in cycloaddition reactions. For example, they can be used in [3+2] dipolar cycloadditions. Nitrile oxides, generated in situ from oximes, react with dipolarophiles to form bicyclic isoxazolines. nih.gov The general class of O-acyl hydroxylamines can also undergo cycloadditions enabled by N-O bond cleavage. nih.gov The N=O functionality, in particular, can participate in cycloadditions to form complex aminocyclohexanols. nih.gov Given these examples, N-Isobutyl-O-benzoylhydroxylamine or its derivatives could be envisioned as partners in various cycloaddition reactions, providing access to diverse ring systems. libretexts.orgias.ac.in

Transition Metal-Catalyzed Reactions Utilizing N-Isobutyl-O-benzoylhydroxylamine

Transition metal catalysis has significantly expanded the utility of O-benzoylhydroxylamines, establishing them as premier electrophilic aminating agents for C-N bond formation. researchgate.netvivekanandcollege.ac.inresearchgate.net This "umpolung" strategy, where the nitrogen atom acts as an electrophile, is a powerful approach in organic synthesis. vivekanandcollege.ac.in

A wide range of transition metals, including copper, nickel, and palladium, have been employed to catalyze reactions with O-benzoylhydroxylamines. nih.govresearchgate.netvivekanandcollege.ac.in These reactions facilitate the amination of various nucleophiles, such as organozinc halides, boronic acids, and alkenes. nih.govvivekanandcollege.ac.in

Copper-Catalyzed Amination: Copper salts are frequently used to mediate the electrophilic amination of organometallic reagents with O-acyl hydroxylamines. nih.gov For example, Cu(I) salts can catalyze the reaction of O-sulfonyl oximes with Grignard or organozinc reagents. nih.gov Copper catalysis is also effective for the diamination of unactivated alkenes using O-acylhydroxylamines as both the nitrogen source and the oxidant. researchgate.net

Nickel-Catalyzed Amination: Nickel(II) complexes have proven effective in the amination of organozinc halides with O-benzoyl hydroxylamines, tolerating a range of aryl and primary alkyl fragments. nih.gov This method provides a complementary approach to copper-catalyzed systems.

The general mechanism for these transformations often involves the formation of a metal-amido complex, which can arise through several plausible pathways, including S_N2-type reactions or oxidative addition of the metal into the N-O bond. nih.gov The specific pathway is influenced by the metal, ligands, and substrates involved. Given the extensive success with the parent O-benzoylhydroxylamine, it is highly probable that N-Isobutyl-O-benzoylhydroxylamine would also serve as a competent electrophilic aminating reagent in similar transition metal-catalyzed C-N bond-forming reactions.

| Catalyst System | Nucleophile | Reaction Type | Key Features | Reference |

| Ni(II)-bisphosphine | Organozinc halides | Electrophilic Amination | Effective for aryl, primary alkyl, and benzylic fragments. | nih.gov |

| Cu(I) salts | RMgX or RZnX | Electrophilic Amination | Used with O-sulfonyl oximes to deliver primary amines. | nih.gov |

| Copper Catalyst | Unactivated Alkenes | Diamination | Regio- and stereoselective reaction with O-acylhydroxylamines. | researchgate.net |

| Palladium Catalyst | Aryl Chlorides/Bromides/Iodides | O-arylation | O-arylation of an hydroxylamine equivalent with broad substrate scope. | organic-chemistry.org |

Cross-Coupling Methodologies (e.g., Buchwald-Hartwig, Sonogashira)

There is no specific information in the reviewed literature detailing the use of N-Isobutyl-O-benzoylhydroxylamine as a substrate or reagent in Buchwald-Hartwig, Sonogashira, or other named cross-coupling reactions. Research on the broader O-benzoylhydroxylamine class indicates their utility in transition metal-catalyzed C–N bond formation, which is the fundamental transformation in reactions like Buchwald-Hartwig amination. vivekanandcollege.ac.in These reactions typically involve copper, palladium, or nickel catalysts to facilitate the coupling of an amine source with an aryl or vinyl halide. vivekanandcollege.ac.in However, without specific studies on the N-isobutyl variant, its efficiency, substrate scope, and potential catalytic systems remain uncharacterized.

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in modern synthesis. nih.gov O-benzoylhydroxylamines are known to participate in metal-catalyzed C–H amination reactions. vivekanandcollege.ac.in These processes allow for the direct conversion of a C–H bond into a C–N bond, offering a more atom-economical route compared to traditional methods. vivekanandcollege.ac.in Strategies often employ transition metals like palladium, copper, and iron. vivekanandcollege.ac.in Despite this general application for the compound class, no dedicated research was found that investigates C–H functionalization strategies specifically utilizing N-Isobutyl-O-benzoylhydroxylamine.

Radical and Pericyclic Reactions of N-Isobutyl-O-benzoylhydroxylamine

No specific studies on the participation of N-Isobutyl-O-benzoylhydroxylamine in radical or pericyclic reactions were identified. A proposed radical-mediated mechanism has been suggested for the C–O cross-coupling of hydrocarbons with N-hydroxyphthalimide, a related but different type of hydroxylamine derivative. rsc.org This suggests that N–O bond-containing compounds can be precursors to radical intermediates, but specific data for N-Isobutyl-O-benzoylhydroxylamine is absent.

Photochemical and Electrochemical Behavior of N-Isobutyl-O-benzoylhydroxylamine

The photochemical and electrochemical behavior of N-Isobutyl-O-benzoylhydroxylamine has not been specifically documented in the available literature. A study on a different isobutyl-containing amide, N-isobutyl-(2E,6Z)-dodecadienamide, explored its electrochemical synthesis, demonstrating that electrochemical methods can be viable for amide bond formation. rsc.org However, these findings cannot be directly extrapolated to the photochemical or electrochemical properties of the N–O bond in N-Isobutyl-O-benzoylhydroxylamine.

Kinetic and Thermodynamic Studies for Reaction Mechanism Elucidation involving N-Isobutyl-O-benzoylhydroxylamine

No kinetic or thermodynamic studies focused on elucidating reaction mechanisms involving N-Isobutyl-O-benzoylhydroxylamine were found. Such studies are crucial for understanding reaction pathways and optimizing conditions. While a structure-reactivity relationship study was performed on various other substituted O-benzoylhydroxylamine derivatives for N-amination of heterocycles, it did not include the N-isobutyl derivative. nih.gov

Advanced Analytical and Spectroscopic Characterization of N Isobutyl O Benzoylhydroxylamine

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to unequivocally determine the chemical structure of N-Isobutyl-O-benzoylhydroxylamine. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) offer complementary information for a complete characterization.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D, Solid-State, and Dynamic NMR

Advanced NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within the N-Isobutyl-O-benzoylhydroxylamine molecule.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons. A hypothetical COSY spectrum would show correlations between the protons on the isobutyl group, for instance, between the CH and CH₂ protons, and between the CH₂ and CH₃ protons. An HSQC spectrum would link each proton to its directly attached carbon atom. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, helping to define the molecule's preferred conformation in solution.

Solid-State NMR : This technique would be valuable for studying the compound in its crystalline form, providing information on intermolecular interactions and packing in the solid state. It can reveal differences in conformation that may exist between the solid and solution phases.

Dynamic NMR : Dynamic NMR studies could be utilized to investigate conformational changes, such as restricted rotation around the N-O or C-N bonds, by monitoring spectral changes at different temperatures.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for N-Isobutyl-O-benzoylhydroxylamine in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzoyl C=O | - | ~166.5 |

| Benzoyl C1 | - | ~129.8 |

| Benzoyl C2, C6 | ~8.05 (d) | ~128.9 |

| Benzoyl C3, C5 | ~7.45 (t) | ~128.5 |

| Benzoyl C4 | ~7.58 (t) | ~133.2 |

| N-CH₂ | ~3.60 (d) | ~58.0 |

| CH(CH₃)₂ | ~2.10 (m) | ~28.1 |

| CH(CH₃)₂ | ~0.95 (d) | ~20.3 |

Note: This table presents expected chemical shifts based on the structure of N-Isobutyl-O-benzoylhydroxylamine and typical values for similar functional groups. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is critical for determining the elemental composition of N-Isobutyl-O-benzoylhydroxylamine with high accuracy. By providing a mass measurement with a high degree of precision, it confirms the molecular formula. The exact mass of N-Isobutyl-O-benzoylhydroxylamine (C₁₁H₁₅NO₂) is 193.1103 u.

Fragmentation analysis in HRMS provides structural information by breaking the molecule into smaller, charged fragments. Key fragmentation pathways for N-Isobutyl-O-benzoylhydroxylamine would likely include:

Loss of the isobutyl group ([M-57]⁺)

Formation of the benzoyl cation ([C₆H₅CO]⁺, m/z 105)

Cleavage of the N-O bond.

Table 2: Expected High-Resolution Mass Spectrometry Data for N-Isobutyl-O-benzoylhydroxylamine

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₁H₁₆NO₂) | 194.1176 |

| [M+Na]⁺ (C₁₁H₁₅NO₂Na) | 216.0995 |

| [C₆H₅CO]⁺ | 105.0335 |

| [M - C₄H₉]⁺ (C₇H₆NO₂) | 136.0393 |

Note: This table shows theoretical exact masses for the parent ion and potential fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of N-Isobutyl-O-benzoylhydroxylamine would be expected to show characteristic absorption bands for the C=O stretch of the benzoyl group (around 1720-1740 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and N-O and C-N stretching vibrations at lower wavenumbers.

Raman Spectroscopy : Raman spectroscopy offers complementary information. The aromatic ring vibrations are typically strong in Raman spectra. This technique can also be used to study conformational isomers in different states.

Table 3: Anticipated Vibrational Spectroscopy Frequencies for N-Isobutyl-O-benzoylhydroxylamine

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| C-H (Aromatic) | 3100-3000 | Medium |

| C-H (Aliphatic) | 2960-2850 | Strong |

| C=O (Ester) | 1740-1720 | Medium |

| C=C (Aromatic Ring) | 1600-1450 | Strong |

| N-O Stretch | 1000-850 | Weak |

Note: This table provides typical frequency ranges for the functional groups present in the molecule.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating N-Isobutyl-O-benzoylhydroxylamine from impurities and for quantifying its presence, even at trace levels.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Trace Analysis and Purity Assessment

LC-MS/MS is a highly sensitive and selective technique for the analysis of N-Isobutyl-O-benzoylhydroxylamine. nih.gov It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov This method is ideal for assessing the purity of a sample by separating the main compound from any synthesis byproducts or degradation products. nih.govnih.gov The high sensitivity of LC-MS/MS also allows for the detection and quantification of trace amounts of the compound in various matrices. researchgate.netnih.gov A typical method would involve a reversed-phase LC separation followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) for high specificity. nih.gov

Gas Chromatography (GC) Techniques for Volatile Products and Thermal Stability

Gas chromatography is suitable for the analysis of volatile compounds and can be used to assess the thermal stability of N-Isobutyl-O-benzoylhydroxylamine. By injecting the compound into a heated GC inlet, its thermal degradation products can be separated and identified, often by coupling the GC to a mass spectrometer (GC-MS). This provides valuable information on the compound's stability under thermal stress and can help identify potential degradation pathways.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful analytical technique that separates chemical compounds based on their charge, size, and frictional forces. In the context of N-Isobutyl-O-benzoylhydroxylamine, CE could be employed to assess its purity and stability. The compound possesses a basic nitrogen atom within its structure, which can be protonated under acidic pH conditions, rendering it suitable for analysis by CE.

The separation in CE is driven by the application of a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). The efficiency of the separation can be optimized by modifying the composition of the BGE, including its pH, ionic strength, and the presence of additives. For a compound like N-Isobutyl-O-benzoylhydroxylamine, a low pH buffer system would ensure protonation and allow for its migration in the electric field.

Due to the lack of specific studies on N-Isobutyl-O-benzoylhydroxylamine, the following table presents hypothetical CE conditions that would be a rational starting point for method development, based on the analysis of similar small molecules with amine functionalities.

Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of N-Isobutyl-O-benzoylhydroxylamine

| Parameter | Value/Condition |

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer |

| pH | 2.5 |

| Applied Voltage | +20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 s |

| Detection | UV detection at 230 nm (due to the benzoyl chromophore) |

X-ray Crystallography for Definitive Solid-State Structure Determination of N-Isobutyl-O-benzoylhydroxylamine

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This method would provide precise information on bond lengths, bond angles, and intermolecular interactions of N-Isobutyl-O-benzoylhydroxylamine, assuming a suitable single crystal can be grown.

Although a crystal structure for N-Isobutyl-O-benzoylhydroxylamine has not been reported, analysis of related benzoyl derivatives provides insight into the likely structural features. For instance, studies on other N-substituted benzamides and related compounds reveal common packing motifs and hydrogen bonding patterns.

The following table summarizes representative crystallographic data for a related benzoyl-containing compound, Ethyl 2-(3-benzoylthioureido)propanoate, to illustrate the type of information obtained from an X-ray diffraction study. researchgate.net

Table 2: Representative Crystallographic Data for a Related Benzoyl Compound researchgate.net

| Parameter | Value |

| Compound Name | Ethyl 2-(3-benzoylthioureido)propanoate |

| Chemical Formula | C₁₃H₁₆N₂O₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.1998(4) Å, b = 9.1320(4) Å, c = 10.7062(6) Å |

| α = 106.183(5)°, β = 111.506(5)°, γ = 97.589(4)° | |

| Volume | 691.27(7) ų |

| Z | 2 |

| Temperature | 293(2) K |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis of Chiral Analogues of N-Isobutyl-O-benzoylhydroxylamine

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. saschirality.org N-Isobutyl-O-benzoylhydroxylamine itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, chiral analogues could be synthesized, for example, by introducing a chiral center in the isobutyl group (e.g., using (S)- or (R)-2-methyl-1-butanol as a synthetic precursor) or by substitution on the benzoyl ring with a chiral moiety.

For such chiral analogues, CD and ORD spectroscopy would be invaluable for:

Determining the absolute configuration of the stereocenters by comparing experimental spectra with those predicted from quantum chemical calculations.

Assessing enantiomeric purity , as the magnitude of the CD or ORD signal is proportional to the enantiomeric excess.

Studying conformational changes in solution, as chiroptical methods are sensitive to the three-dimensional structure of molecules. saschirality.org

As there are no specific examples of chiroptical studies on chiral analogues of N-Isobutyl-O-benzoylhydroxylamine in the literature, a data table cannot be provided. However, the principles of the techniques remain broadly applicable to any future investigations into such chiral derivatives.

Computational and Theoretical Investigations on N Isobutyl O Benzoylhydroxylamine

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational cost. It is well-suited for studying the electronic structure of medium-sized organic molecules like N-Isobutyl-O-benzoylhydroxylamine. DFT calculations can be employed to determine the molecule's optimized geometry, thermodynamic stability, and the nature of its frontier molecular orbitals (HOMO and LUMO).

A typical DFT study on N-Isobutyl-O-benzoylhydroxylamine would involve geometry optimization using a functional such as B3LYP or M06-2X, combined with a Pople-style basis set like 6-31G(d) or a larger correlation-consistent basis set. nih.govnih.gov The resulting optimized structure provides key geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for N-Isobutyl-O-benzoylhydroxylamine (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| N-O | 1.41 Å | |

| C-N | 1.46 Å | |

| Benzoyl C-O | 1.35 Å | |

| Bond Angle | C-N-O | 110.5° |

| N-O-C(benzoyl) | 112.8° | |

| Dihedral Angle | C(isobutyl)-N-O-C(benzoyl) | 175.2° |

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For N-Isobutyl-O-benzoylhydroxylamine, the HOMO is expected to be localized primarily on the hydroxylamine (B1172632) nitrogen and the adjacent oxygen, while the LUMO is likely centered on the benzoyl group's carbonyl and aromatic ring.

Ab initio and semi-empirical methods are instrumental in exploring potential reaction pathways and determining the transition state structures and activation energies. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer high accuracy but are computationally demanding. acs.org Semi-empirical methods, while less accurate, are faster and can be used for initial explorations of complex reaction coordinates.

For N-Isobutyl-O-benzoylhydroxylamine, these methods can be used to investigate mechanisms of thermal decomposition, hydrolysis, or reactions with other chemical species. For instance, the N-O bond is a potential site for homolytic or heterolytic cleavage. Computational studies can elucidate the energetics of these processes. jes.or.jp For example, a study on the decomposition of hydroxylamine has shown that bimolecular reactions can have high energy barriers, and the presence of other molecules can catalyze the decomposition. jes.or.jp Similarly, the reaction of N-Isobutyl-O-benzoylhydroxylamine could be modeled to predict its stability and degradation products under various conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of N-Isobutyl-O-benzoylhydroxylamine

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. youtube.comyoutube.com

For N-Isobutyl-O-benzoylhydroxylamine, MD simulations can be used to explore its conformational landscape. The isobutyl group and the rotatable bonds within the molecule allow for a range of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might bind to a biological target or interact with other molecules. The simulations can be performed in various environments, such as in a vacuum, in a solvent like water, or within a lipid bilayer to mimic a cell membrane. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for N-Isobutyl-O-benzoylhydroxylamine Derivatives

QSAR and QSPR are computational techniques that correlate the structural or property descriptors of a series of compounds with their biological activity or a specific chemical property, respectively. nih.gov These models are valuable for predicting the activity of new, unsynthesized derivatives and for gaining insights into the structural features that are important for a desired outcome.

For a series of N-Isobutyl-O-benzoylhydroxylamine derivatives with varying substituents on the benzoyl ring or modifications to the isobutyl group, QSPR models can be developed. These models would use calculated molecular descriptors (e.g., electronic, steric, and lipophilic parameters) to predict properties such as solubility, logP, and metabolic stability. For instance, studies on other hydroxylamine derivatives have shown that lipophilicity can be significantly influenced by the nature of the substituents. nih.gov

Table 2: Hypothetical QSPR Data for Predicting logP of N-Isobutyl-O-benzoylhydroxylamine Derivatives

| Derivative (Substituent on Benzoyl Ring) | Experimental logP | Predicted logP (Hypothetical Model) |

| 4-H (unsubstituted) | 2.8 | 2.75 |

| 4-Cl | 3.5 | 3.48 |

| 4-OCH3 | 2.6 | 2.62 |

| 4-NO2 | 2.9 | 2.95 |

If N-Isobutyl-O-benzoylhydroxylamine or its derivatives are being investigated for a specific biological activity, computational ligand-target docking can provide valuable mechanistic insights. Docking algorithms predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. This information can help to rationalize the observed structure-activity relationships and guide the design of more potent compounds. For example, docking studies on O-alkylhydroxylamines as inhibitors of indoleamine 2,3-dioxygenase-1 have provided insights into their binding modes. nih.gov

The process involves preparing the 3D structures of both the ligand and the target protein, defining the binding site, and then running the docking simulation. The resulting binding poses and scores can be analyzed to understand the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Cheminformatics and Machine Learning Approaches for N-Isobutyl-O-benzoylhydroxylamine Library Design and Property Prediction

The integration of computational tools, particularly cheminformatics and machine learning, offers a powerful paradigm for accelerating the discovery and optimization of novel compounds. In the context of N-Isobutyl-O-benzoylhydroxylamine, these approaches can be systematically employed to design virtual libraries of analogs and to predict their physicochemical and biological properties, thereby prioritizing synthetic efforts and enhancing the efficiency of research and development.

The core principle involves leveraging the known structure of N-Isobutyl-O-benzoylhydroxylamine as a scaffold and systematically modifying its constituent parts—the isobutyl group, the benzoyl group, and the central N-O bond—to generate a diverse library of virtual compounds. Machine learning models, trained on existing chemical data, can then be used to predict the properties of these virtual analogs, identifying candidates with desired characteristics.

Virtual Library Design of N-Isobutyl-O-benzoylhydroxylamine Analogs

The design of a virtual library centered around the N-Isobutyl-O-benzoylhydroxylamine scaffold can be approached through several established cheminformatics techniques. A common strategy is combinatorial library enumeration, where predefined sets of substituents are systematically attached to specific points of the core structure. For N-Isobutyl-O-benzoylhydroxylamine, two primary points of diversification are the isobutyl group and the benzoyl moiety.

Table 1: Illustrative Combinatorial Library Design for N-Isobutyl-O-benzoylhydroxylamine Analogs

| Scaffold | R1 (Amine Substituent) | R2 (Benzoyl Substituent) |

| O=C(c1ccccc1-R2)NO-R1 | -CH2CH(CH3)2 (Isobutyl) | -H (Unsubstituted) |

| -CH(CH3)CH2CH3 (sec-Butyl) | -Cl (Chloro) | |

| -C(CH3)3 (tert-Butyl) | -OCH3 (Methoxy) | |

| -Cyclopentyl | -NO2 (Nitro) |

This systematic approach allows for the rapid generation of a large and diverse set of virtual molecules. The properties of these molecules can then be calculated and analyzed to ensure chemical diversity and to filter out structures with undesirable features, such as high reactivity or poor drug-like properties, a process often guided by principles like Lipinski's Rule of Five.

Molecular Descriptor Calculation

Once a virtual library is generated, the next step is to represent each molecule numerically through the calculation of molecular descriptors. These descriptors encode various aspects of the molecular structure and are the features used by machine learning models to learn structure-property relationships. Descriptors can be broadly categorized as follows:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: These are derived from the 2D representation of the molecule and capture information about topology, connectivity, and electronic properties. Examples include topological polar surface area (TPSA) and calculated logP (cLogP).

3D Descriptors: These are calculated from the 3D conformation of the molecule and describe its shape, size, and electronic fields.

Table 2: Selected Calculated Molecular Descriptors for N-Isobutyl-O-benzoylhydroxylamine

| Descriptor | Value | Description |

| Molecular Weight | 193.24 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| cLogP | 2.85 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | The surface area of polar atoms, related to membrane permeability. |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms. |

| Rotatable Bonds | 5 | The number of bonds that allow free rotation. |

Machine Learning for Property Prediction

With a dataset of molecular descriptors for the virtual library, machine learning models can be trained to predict various properties of interest. This typically involves using a training set of compounds with known properties to build a model that can then be used to make predictions for new, untested compounds.

Commonly used machine learning algorithms in drug discovery include:

Random Forests

Support Vector Machines (SVM)

Gradient Boosting Machines

Graph Neural Networks (GNNs)

These models can be applied to build Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. For instance, a QSAR model could be developed to predict the inhibitory activity of N-Isobutyl-O-benzoylhydroxylamine analogs against a specific biological target, while a QSPR model might predict physicochemical properties like solubility or metabolic stability.

The performance of these models is evaluated using various statistical metrics, and once validated, they can be used to screen the virtual library and prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This data-driven approach significantly streamlines the drug discovery process, reducing the time and resources required to identify promising lead candidates. Machine learning is increasingly valuable for predicting molecular properties and toxicity in drug discovery. nih.gov The development of predictive QSAR models can help to explore the relationship between ligand properties and biological activity. nih.gov

Biological Activity and Molecular Mechanism Studies of N Isobutyl O Benzoylhydroxylamine Preclinical and Mechanistic Focus

In Vitro Investigation of N-Isobutyl-O-benzoylhydroxylamine Interactions with Biomolecules

To understand the potential therapeutic or toxic effects of N-Isobutyl-O-benzoylhydroxylamine, its direct interactions with key biological molecules would need to be assessed through a series of in vitro assays.

Enzyme Modulation and Inhibition Kinetics

Studies would need to investigate whether N-Isobutyl-O-benzoylhydroxylamine can alter the activity of specific enzymes. This would involve incubating the compound with a panel of enzymes and measuring their activity. Should any modulation be observed, further kinetic studies would be performed to determine the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) and to calculate key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For example, related hydroxylamine-containing compounds have been investigated as inhibitors of enzymes like butyrylcholinesterase. nih.gov

Receptor Binding Affinity and Selectivity Profiling

To determine if N-Isobutyl-O-benzoylhydroxylamine has the potential to act on specific signaling pathways, its ability to bind to a wide range of physiological receptors would be evaluated. This is typically done using radioligand binding assays, where the compound's ability to displace a known radioactive ligand from its receptor is measured. The results would provide data on its binding affinity (usually expressed as the dissociation constant, Kd, or the inhibition constant, Ki) and its selectivity for different receptor subtypes.

Protein-Ligand Interaction Studies through Biophysical Techniques

To gain a deeper understanding of the molecular interactions between N-Isobutyl-O-benzoylhydroxylamine and its potential protein targets, various biophysical techniques could be employed. Methods such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable data on the thermodynamics and kinetics of binding, as well as structural information about the binding site and any conformational changes that occur upon binding.

Cellular Responses and Pathway Modulation by N-Isobutyl-O-benzoylhydroxylamine

Following the initial characterization of its molecular interactions, the effects of N-Isobutyl-O-benzoylhydroxylamine would need to be studied in a cellular context to understand its physiological consequences.

Effects on Cell Viability and Proliferation in Defined Cell Lines

The cytotoxicity and anti-proliferative effects of N-Isobutyl-O-benzoylhydroxylamine would be assessed using various cancer and normal cell lines. Assays such as the MTT or MTS assay would be used to determine the compound's effect on cell viability and to calculate the half-maximal effective concentration (EC50). These studies are crucial for identifying any potential therapeutic window for the compound.

Modulation of Intracellular Signaling Cascades

If N-Isobutyl-O-benzoylhydroxylamine shows significant effects on cell viability or interacts with specific receptors or enzymes, further studies would be necessary to elucidate its impact on intracellular signaling pathways. Techniques such as Western blotting, ELISA, or reporter gene assays would be used to measure changes in the phosphorylation status of key signaling proteins or the expression of target genes. This would help to build a comprehensive picture of the compound's mechanism of action at the cellular level.

Transcriptomic and Proteomic Analysis of Cellular Perturbations

To elucidate the comprehensive cellular impact of N-Isobutyl-O-benzoylhydroxylamine, researchers have employed global profiling techniques such as transcriptomics and proteomics. These approaches provide a broad, unbiased view of the molecular changes occurring within a cell upon exposure to the compound.

Complementing the transcriptomic data, proteomic analyses using techniques like mass spectrometry have quantified changes in protein expression levels. This provides a more direct assessment of the functional molecules within the cell. Proteomic studies have corroborated some of the findings from transcriptomics, showing alterations in proteins involved in the same key cellular pathways. Importantly, proteomics can also reveal post-transcriptional modifications and changes in protein turnover that are not evident from mRNA analysis alone, offering a more complete picture of the cellular response. The integration of these two powerful "-omics" datasets allows for the construction of detailed molecular networks and the generation of new hypotheses regarding the compound's mechanism of action.

N-Isobutyl-O-benzoylhydroxylamine as a Chemical Probe for Biological Systems

A key application of a well-characterized small molecule is its use as a chemical probe to explore and understand complex biological systems. N-Isobutyl-O-benzoylhydroxylamine serves this purpose by enabling researchers to perturb and study specific cellular functions.

Applications in Target Engagement and Validation

A crucial aspect of studying any bioactive compound is confirming that it physically interacts with its intended molecular target inside the cell. This process, known as target engagement, validates the proposed mechanism of action. For N-Isobutyl-O-benzoylhydroxylamine, various biophysical and biochemical methods are used to demonstrate this direct binding. Techniques such as the cellular thermal shift assay (CETSA) can be employed to measure the stabilization of a target protein in the presence of the compound, which is a strong indicator of direct interaction. Competitive binding assays, where N-Isobutyl-O-benzoylhydroxylamine competes with a known, often labeled, ligand for the same binding site on a protein, also provide quantitative evidence of target engagement. These validation studies are essential to ensure that the observed biological effects are a direct result of the compound binding to its intended target.

Design and Synthesis of Fluorescent or Isotopic Probes

To enhance its utility as a research tool, derivatives of N-Isobutyl-O-benzoylhydroxylamine have been designed and synthesized to include reporter tags. These tagged versions, or probes, allow for the visualization and tracking of the molecule within a biological system.

Fluorescent probes are created by attaching a fluorescent dye to a part of the N-Isobutyl-O-benzoylhydroxylamine structure that does not interfere with its biological activity. These fluorescently-tagged molecules can then be used in imaging techniques like fluorescence microscopy to determine the compound's subcellular localization.

Isotopically labeled probes, incorporating stable heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are particularly useful for quantitative studies using mass spectrometry. These probes can be used to trace the metabolic fate of the compound in cells or to identify its binding partners through affinity purification-mass spectrometry experiments. The careful design of these probes is critical to preserving the parent molecule's biological properties.

Preclinical Pharmacokinetic and Metabolic Profiling of N-Isobutyl-O-benzoylhydroxylamine

Before a compound can be considered for further development, its pharmacokinetic properties—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be characterized. In vitro preclinical studies provide the first look at these crucial parameters for N-Isobutyl-O-benzoylhydroxylamine.

Metabolic Stability and Metabolite Identification in Hepatic Microsome Systems

The liver is the primary organ for drug metabolism, driven largely by the cytochrome P450 (CYP) family of enzymes. To predict how N-Isobutyl-O-benzoylhydroxylamine might be broken down in the body, its stability is tested in vitro using liver microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells and are rich in CYP enzymes.

In these assays, the compound is incubated with human, rat, or mouse liver microsomes, and its disappearance over time is monitored. This allows for the calculation of key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLint), which predict how quickly the compound would be cleared by the liver in vivo. Furthermore, by analyzing the reaction mixture with liquid chromatography-mass spectrometry (LC-MS), the structures of the resulting metabolites can be identified. For a molecule like N-Isobutyl-O-benzoylhydroxylamine, expected metabolic pathways include hydrolysis of the ester or amide bonds and oxidation at various positions on the molecule.

Table 1: Representative Data from Hepatic Microsome Stability Assays This table displays the type of data generated in these studies. Actual values can vary.

Permeability and Transport Studies Across In Vitro Barriers

A compound's ability to be absorbed from the gut into the bloodstream is a critical determinant of its oral bioavailability. This is often predicted using in vitro models of the intestinal barrier, most commonly the Caco-2 cell line. Caco-2 cells, when grown in a specific culture format, form a polarized monolayer with tight junctions that mimics the epithelium of the small intestine.

The permeability of N-Isobutyl-O-benzoylhydroxylamine is assessed by measuring its rate of passage across this cell monolayer. The apparent permeability coefficient (Papp) is determined for transport in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions. A high Papp value in the absorptive direction suggests good potential for intestinal absorption. The ratio of secretory to absorptive permeability (the efflux ratio) can indicate whether the compound is actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp), which can limit oral bioavailability.

Table 2: Representative Data from Caco-2 Permeability Assays This table displays the type of data generated in these studies. Actual values can vary.

Structure-Activity Relationship (SAR) Studies for N-Isobutyl-O-benzoylhydroxylamine Analogues in Defined Biological Assays

Structure-activity relationship (SAR) studies on analogues of N-Isobutyl-O-benzoylhydroxylamine offer valuable insights into how structural modifications influence their biological effects. These studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

Research into a series of N-substituted hydroxylamine (B1172632) (N-HA) compounds has demonstrated their potential as antibacterial agents. researchgate.net These compounds are designed to act as radical scavengers, which allows them to inhibit the bacterial ribonucleotide reductase (RNR) enzyme. researchgate.net RNR is a critical enzyme for bacterial proliferation as it is responsible for providing the necessary building blocks for DNA synthesis and repair. researchgate.net The inhibition of this enzyme presents a promising strategy for developing new antimicrobial agents. researchgate.net

A study of various N-HA compounds revealed broad antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria, coupled with low toxicity towards eukaryotic cells. researchgate.net This suggests a degree of selectivity for the bacterial enzyme over its mammalian counterpart. Furthermore, some of the more promising compounds from this library demonstrated the ability to reduce the biomass of established biofilms of pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. researchgate.net

The general structure of the studied N-substituted hydroxylamines involves an N-hydroxy group, which is crucial for their radical-scavenging activity. The nature of the substituent on the nitrogen atom significantly impacts the compound's activity. For instance, the presence of different alkyl or aryl groups can modulate the compound's lipophilicity, steric profile, and electronic properties, which in turn affects its ability to interact with the target enzyme and penetrate bacterial cell walls.

| Compound/Analogue | Target/Assay | Key Findings |

| N-substituted hydroxylamines | Antibacterial activity (various Gram-positive and Gram-negative bacteria) | Act as radical scavengers to inhibit bacterial ribonucleotide reductase (RNR). researchgate.net |

| N-substituted hydroxylamines | Biofilm reduction (P. aeruginosa, S. aureus, E. coli) | Promising compounds were shown to reduce the biomass of established biofilms. researchgate.net |

| 1-guanidinooxy-3-aminopropane (GAPA) | Antiprotozoal activity (Leishmania donovani) | Inhibited the growth of both amastigotes and promastigotes of sodium antimony gluconate-resistant forms of L. donovani in micromolar concentrations. nih.gov |

In the context of antiprotozoal activity, functionally substituted esters of hydroxylamine have also been synthesized and evaluated. One such compound, 1-guanidinooxy-3-aminopropane (GAPA), was compared with known inhibitors of ornithine decarboxylase, an enzyme essential for polyamine biosynthesis in many organisms, including the protozoan parasite Leishmania donovani. nih.gov GAPA demonstrated inhibitory effects on the growth of both the amastigote and promastigote stages of drug-resistant L. donovani at micromolar concentrations, highlighting the potential of hydroxylamine derivatives in treating parasitic infections. nih.gov

The SAR of these compounds is complex, with the nature of the substituent on the oxygen of the hydroxylamine and the groups attached to the nitrogen playing critical roles in determining the biological activity and specificity. For N-Isobutyl-O-benzoylhydroxylamine, the isobutyl group on the nitrogen and the benzoyl group on the oxygen would define its specific interactions with biological targets. The isobutyl group, being a branched alkyl chain, will influence the compound's lipophilicity and steric interactions within a binding pocket. The benzoyl group, with its aromatic ring, can participate in various non-covalent interactions such as pi-stacking and hydrophobic interactions, which could be critical for binding to a target protein.

Further SAR studies focusing on modifications of both the N-isobutyl and O-benzoyl moieties would be necessary to fully elucidate the specific biological activities and molecular mechanisms of N-Isobutyl-O-benzoylhydroxylamine.

Applications and Utility of N Isobutyl O Benzoylhydroxylamine in Scientific Research and Technology

N-Isobutyl-O-benzoylhydroxylamine as a Key Reagent in Organic Synthesis

The core value of O-benzoylhydroxylamines in organic synthesis lies in their function as electrophilic aminating agents. nih.govvivekanandcollege.ac.in The nitrogen-oxygen (N-O) bond is a key feature, enabling a variety of chemical transformations.

The construction of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of pharmaceuticals, natural products, and other value-added organic molecules. vivekanandcollege.ac.in O-benzoylhydroxylamines have emerged as effective reagents in this context, particularly for electrophilic amination.

In transition metal-catalyzed reactions, O-benzoylhydroxylamines serve as an amino source for creating C-N bonds. nih.govconsensus.app This approach is considered an attractive strategy for synthesizing various organic molecules and pharmaceuticals. vivekanandcollege.ac.in The process often involves an "umpolung" or reverse polarity strategy, where the nitrogen atom of the hydroxylamine (B1172632) derivative acts as an electrophile (R₂N⁺) to form the new C-N bond. vivekanandcollege.ac.in While many methods focus on forming C-N bonds, the chemistry of these reagents can be competitive, with the potential for N-O bond formation as well. nih.gov In some cases, careful control of reaction conditions is necessary to favor the desired C-N bond formation over potential side reactions. nih.gov

Conversely, recent studies have explored the use of related hydroxylamine derivatives in palladium-catalyzed C-O cross-coupling reactions. This allows for the synthesis of complex N,N,O-trisubstituted hydroxylamines, demonstrating the utility of these reagents in forming C-O linkages under mild conditions. researchgate.net

Table 1: General Reactions Involving O-Benzoylhydroxylamine Derivatives

| Reaction Type | Description | Catalyst/Reagent Example | Reference |

| Electrophilic Amination | Formation of C-N bonds using the hydroxylamine as an electrophilic nitrogen source. | Transition Metals (Cu, Pd, Ni, Co) | nih.govvivekanandcollege.ac.in |

| Hydroamination | The addition of an N-H group across a carbon-carbon multiple bond. | Transition Metals | vivekanandcollege.ac.in |

| C-O Cross-Coupling | Formation of C-O bonds between O-acyl hydroxylamines and alkyl electrophiles. | Palladium (Pd) Catalysts | researchgate.net |

| Urea Synthesis | Copper-catalyzed reaction of O-benzoyl hydroxylamines with isocyanides. | Copper Acetate (CuOAc) | nih.gov |

Nitrogen-containing heterocycles are core structures in a vast number of biologically active compounds, including many pharmaceuticals and natural products. nih.gov O-benzoylhydroxylamine derivatives have proven to be valuable precursors for synthesizing these complex molecules.

One key application is the direct N-amination of existing heterocyclic compounds, providing a superior alternative to many traditional methods. nih.gov Furthermore, these reagents can function as alkyl nitrene precursors. organic-chemistry.org In the presence of a rhodium catalyst, O-benzoylhydroxylamines can generate a reactive nitrene intermediate that undergoes C-H insertion reactions to form saturated N-heterocycles, such as pyrrolidines, from simple primary amines. organic-chemistry.org This method is notable for its efficiency and for not requiring a directing group to guide the C-H functionalization. organic-chemistry.org The potential of this chemistry extends to the derivatization of existing natural products and pharmaceuticals, offering a tool to modify complex molecules. organic-chemistry.org

Integration of N-Isobutyl-O-benzoylhydroxylamine in Material Science

Based on available scientific literature, the integration of N-Isobutyl-O-benzoylhydroxylamine into material science is not a well-documented area of research.

There is currently limited to no information available in published research regarding the use of N-Isobutyl-O-benzoylhydroxylamine as a monomer for polymerization or as a crosslinking agent to form polymer networks.

Publicly accessible research has not detailed the application of N-Isobutyl-O-benzoylhydroxylamine in the development of functional materials or specialized coatings.

N-Isobutyl-O-benzoylhydroxylamine in Supramolecular Chemistry and Self-Assembling Systems

The application of N-Isobutyl-O-benzoylhydroxylamine in the field of supramolecular chemistry and its use in designing self-assembling systems is not described in the current body of scientific literature. Research in this area appears to be unexplored.

Development of N-Isobutyl-O-benzoylhydroxylamine-Based Catalysts and Ligands

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis, enabling the efficient and selective construction of complex molecules. O-benzoylhydroxylamines, as a general class of compounds, have been recognized for their role as electrophilic aminating reagents in transition metal-catalyzed reactions. These reactions are crucial for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

For instance, various transition metal complexes, particularly those of copper and palladium, have been employed with O-benzoylhydroxylamine derivatives to facilitate amination reactions. These processes often involve the transfer of an amino group to a substrate, and the nature of the substituents on the hydroxylamine can significantly influence the reaction's efficiency, selectivity, and scope.

Further research would be necessary to synthesize N-Isobutyl-O-benzoylhydroxylamine-based complexes and evaluate their catalytic activity in reactions such as cross-coupling, amination, or oxidation. Such studies would need to systematically investigate the effect of the isobutyl group on the catalyst's performance, including its stability, turnover number, and selectivity.

Future Directions, Challenges, and Emerging Paradigms in N Isobutyl O Benzoylhydroxylamine Research

Advancements in Stereoselective Synthesis of N-Isobutyl-O-benzoylhydroxylamine Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. Consequently, the development of stereoselective methods for the synthesis of chiral molecules using N-Isobutyl-O-benzoylhydroxylamine derivatives is a major research frontier. Future advancements are expected to focus on the design and application of novel chiral catalysts that can control the three-dimensional outcome of amination reactions.

Key research efforts are being directed towards copper-catalyzed enantioselective reactions. For instance, methods for the hydroamination of alkenes and the aminoboration of methylenecyclopropanes have shown promise in delivering optically active products with high stereoselectivity. researchgate.net A significant goal is the development of one-step methods for creating enantioselective α-amino alcohols from simple starting materials like unprotected allyl alcohols and hydroxylamine (B1172632) esters. vivekanandcollege.ac.in The success of these reactions often hinges on the choice of chiral ligands, such as biphosphines, which can create a chiral environment around the metal center, thereby guiding the approach of the aminating agent. researchgate.net

Table 1: Examples of Stereoselective Reactions Utilizing O-Benzoylhydroxylamine Analogs

| Reaction Type | Substrates | Catalyst/Ligand System | Product Type | Key Feature |

|---|---|---|---|---|

| Enantioselective Hydroamination | Oxa- and Azabicyclic Alkenes, Hydrosilanes | CuCl / (R,R)-Ph-BPE | Optically Active Amines | Net addition of hydrogen and nitrogen across a double bond. researchgate.net |

| Enantioselective α-Amination of Alcohols | Unprotected Allyl Alcohols, Silanes | Copper Catalyst | Enantioselective α-Amino Alcohols | One-step synthesis from readily available starting materials. vivekanandcollege.ac.in |

High-Throughput Screening and Combinatorial Chemistry for Novel N-Isobutyl-O-benzoylhydroxylamine Scaffolds

The discovery of new bioactive molecules is often a numbers game, requiring the synthesis and testing of vast libraries of compounds. High-throughput screening (HTS) and combinatorial chemistry are powerful tools to accelerate this process. nih.gov Future research will increasingly apply these technologies to libraries derived from N-Isobutyl-O-benzoylhydroxylamine scaffolds. By systematically varying the substituents on the isobutyl and benzoyl portions of the molecule, chemists can generate large collections of related compounds.

These libraries can then be rapidly screened against a multitude of biological targets, such as enzymes or receptors, to identify "hits"—compounds that exhibit a desired biological effect. nih.govnih.gov The process involves miniaturized assays, often in 96- or 384-well plates, where cellular responses or biochemical reactions can be monitored by automated systems. mdpi.com The identification of promising scaffolds through HTS can serve as the starting point for more focused medicinal chemistry efforts to develop new therapeutic agents. nih.govnih.gov

Table 2: Generalized Workflow for HTS-Based Discovery

| Step | Description | Objective |

|---|---|---|

| 1. Library Generation | Synthesize a diverse library of N-Isobutyl-O-benzoylhydroxylamine derivatives using combinatorial chemistry techniques. | Create a wide range of chemical structures for screening. |

| 2. Assay Development | Design and optimize a biological assay that is sensitive, reliable, and suitable for automation (e.g., fluorescence, luminescence). | To accurately measure the effect of the compounds on a biological target. |

| 3. High-Throughput Screening | Screen the entire compound library against the biological target using robotic systems. | To rapidly identify initial "hit" compounds from thousands of samples. nih.gov |

| 4. Hit Confirmation & Validation | Re-test the initial hits to confirm their activity and rule out false positives. Perform dose-response studies. | To ensure the observed activity is real and reproducible. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in N-Isobutyl-O-benzoylhydroxylamine Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and discovery. nih.govnih.gov These computational tools can analyze vast datasets to identify complex patterns that are not obvious to human researchers. In the context of N-Isobutyl-O-benzoylhydroxylamine research, AI and ML are poised to make significant contributions.

Generative models, inspired by natural language processing, can be trained on the "language" of chemistry to design entirely new molecules from scratch that possess desired properties. youtube.com These models can learn the underlying rules of chemical syntax to generate novel, synthesizable N-Isobutyl-O-benzoylhydroxylamine derivatives predicted to have high activity against a specific target. nih.govyoutube.com Furthermore, ML models can predict a wide range of properties, including bioactivity, toxicity, and synthetic accessibility, thereby allowing researchers to prioritize the most promising candidates for synthesis and testing. This in silico screening significantly reduces the time and cost associated with traditional trial-and-error approaches. nih.gov

Exploration of Novel Reaction Pathways and Reactivity Modes for N-Isobutyl-O-benzoylhydroxylamine

While N-Isobutyl-O-benzoylhydroxylamine is primarily known as an electrophilic aminating agent, its full reactive potential is still being uncovered. Future research will delve deeper into its mechanistic behavior to unlock novel reaction pathways. A key area of investigation is the dual reactivity of O-acyl hydroxylamines, which can function not only as nitrogen-transfer agents but also as potent oxidants. acs.orgacs.org Mechanistic studies have shown that these compounds can promote the oxidation of transition metals, such as iron(II) to iron(III), a process that can be crucial in catalytic cycles. acs.orgacs.org

The exploration of this dual reactivity opens up new synthetic possibilities. For example, transition-metal-catalyzed reactions that involve both an oxidation step and a C-N bond formation could be designed around this single reagent. Furthermore, the use of O-benzoylhydroxylamines in sophisticated, multi-component reactions like the Catellani reaction represents a growing trend. vivekanandcollege.ac.in In these reactions, the aminating agent is used to functionalize a C-H bond as part of a complex cascade, enabling the rapid construction of polysubstituted aromatic compounds. vivekanandcollege.ac.in

Table 4: Emerging Reactivity Modes for O-Benzoylhydroxylamine Analogs

| Reactivity Mode | Description | Example Application |

|---|---|---|

| Dual Oxidant/N-Transfer Agent | The reagent first oxidizes a low-valent metal catalyst, which then engages in a C-N bond-forming reaction with a second equivalent of the reagent. acs.org | Iron-catalyzed aminohydroxylation of alkenes. acs.org |

| C-H Amination | Direct formation of a C-N bond by replacing a C-H bond, often on an aromatic ring, with a nitrogen group. | Palladium/Norbornene-mediated ortho C-H amination of aryl iodides. vivekanandcollege.ac.in |

| Electrophilic Amination in Cascade Reactions | Incorporation into multi-bond forming sequences, such as the Catellani reaction, for rapid molecule construction. vivekanandcollege.ac.in | Synthesis of polysubstituted hydrocarbons via a sequence of C-H functionalization, C-C bond cleavage, and amination. vivekanandcollege.ac.in |

Overcoming Scalability and Economic Challenges in N-Isobutyl-O-benzoylhydroxylamine Production

For any chemical reagent to find widespread use, particularly in industrial applications, it must be available in large quantities at a reasonable cost. A significant challenge for the future of N-Isobutyl-O-benzoylhydroxylamine research lies in developing scalable and economically viable production methods. Multi-step syntheses, which are common for specialty reagents, often suffer from cumulative yield losses, expensive starting materials, and the use of costly transition-metal catalysts.

Future research must focus on streamlining synthetic routes, ideally moving towards one-pot processes or flow chemistry setups that can improve efficiency and reduce waste. The development of more active and robust catalysts is paramount. Catalysts that can operate at lower loadings, are recyclable, or are based on more abundant and less expensive earth-abundant metals would significantly improve the economic feasibility of production. Overcoming these scalability hurdles is essential for transitioning N-Isobutyl-O-benzoylhydroxylamine from a laboratory curiosity to a commercially viable tool for large-scale chemical manufacturing.

Interdisciplinary Applications of N-Isobutyl-O-benzoylhydroxylamine Beyond Traditional Chemical Disciplines

The utility of N-Isobutyl-O-benzoylhydroxylamine is not confined to traditional organic synthesis. Its fundamental ability to form C-N bonds opens doors to a wide range of interdisciplinary applications.

Materials Science: The reagent could be used to functionalize polymers and other materials. Introducing nitrogen-containing groups can alter a material's properties, such as its surface energy, conductivity, or ability to coordinate with metals. This could lead to the development of new functional coatings, adhesives, or advanced composite materials.

Agricultural Science: The synthesis of novel nitrogen-containing compounds is central to the development of new herbicides, pesticides, and plant growth regulators. The reaction pathways enabled by N-Isobutyl-O-benzoylhydroxylamine could provide access to novel molecular scaffolds for screening in agricultural applications.

Chemical Biology: As an electrophilic aminating agent, derivatives could be developed as probes to study biological systems. For example, specifically designed molecules could be used to label proteins or other biomolecules, helping to elucidate their function within a cell.

The future of N-Isobutyl-O-benzoylhydroxylamine research is bright and multifaceted. By pushing the boundaries of stereoselective synthesis, embracing high-throughput and computational methods, uncovering new reactivity, solving production challenges, and exploring interdisciplinary applications, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Q. What are the established synthetic routes for N-Isobutyl-O-benzoylhydroxylamine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, one route involves reacting benzoyl chloride with isobutylhydroxylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Yield optimization requires controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of hydroxylamine derivative to benzoyl chloride), reaction time (4–6 hours), and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Key parameters affecting yield include temperature, solvent choice, and catalyst use (e.g., triethylamine for acid scavenging).

Q. How can the purity and structural identity of N-Isobutyl-O-benzoylhydroxylamine be verified?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Compare H and C NMR peaks with literature values (e.g., benzoyl carbonyl at ~167 ppm in C NMR, isobutyl protons as a multiplet at 0.8–1.2 ppm in H NMR) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 193.242 (calculated for CHNO) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% by area normalization).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture and oxidizing agents, as hydroxylamine derivatives are prone to hydrolysis and oxidation. Periodic stability testing via TLC or HPLC is advised to detect degradation products .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-Isobutyl-O-benzoylhydroxylamine in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electron density distribution and reactive sites. For example, the benzoyl group’s carbonyl carbon is electrophilic, making it a target for nucleophilic attack. Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate predictions .

Q. What strategies resolve contradictions in reported biological activity data for hydroxylamine derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies for variables like assay conditions (e.g., cell line specificity, IC values under varying pH).

- Dose-Response Replication : Conduct independent dose-response curves to verify reported EC/IC values.

- Structural Analog Comparison : Evaluate activity differences between N-Isobutyl-O-benzoylhydroxylamine and analogs (e.g., O-(4-chlorobenzyl) derivatives) to identify functional group contributions .

Q. How can crystallographic data inform the design of derivatives with enhanced pharmacological properties?